molecular formula C21H19ClFN5O2 B2427055 N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide CAS No. 1251550-65-8

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide

Cat. No.: B2427055
CAS No.: 1251550-65-8
M. Wt: 427.86
InChI Key: XSAWKPICVMEINI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a piperidine ring, and a benzamide group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amide bond formation, nucleophilic substitution, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazole ring, for example, is a five-membered ring containing two nitrogen atoms, which can participate in a variety of chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, triazoles can participate in click reactions, a type of chemical reaction used in bioconjugation and material science .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and reactivity .

Scientific Research Applications

Chemical Synthesis and Optimization

Development of Synthetic Routes : Research has focused on developing practical and scalable synthetic routes for compounds with similar structural features, highlighting the importance of efficient synthesis for pharmaceutical applications. For instance, Yoshida et al. (2014) discussed the development of a scalable synthetic route for a compound with a potent If channel inhibitor activity, emphasizing the significance of avoiding unstable intermediates and improving overall yield without requiring column chromatography purification (S. Yoshida et al., 2014).

Material Science and Coordination Chemistry

Chelating Ligands and Metal Complexes : Suntrup et al. (2017) explored bidentate ligands containing triazole units for rhenium(I) carbonyl complexes, demonstrating their potential in homogeneous- and electro-catalysis, photochemistry, and electrochemistry. This research underscores the versatility of triazole-containing ligands in forming stable metal complexes with diverse applications (Lisa Suntrup et al., 2017).

Pharmaceutical Research and Drug Development

Antiproliferative Activity : Research into triazole derivatives has shown promising antiproliferative activities against various cancer cell lines, highlighting the potential of such compounds in developing new cancer therapies. For example, Ma et al. (2017) reported the synthesis of phenothiazine-1,2,3-triazole analogues with moderate to good antiproliferative activity, suggesting the usefulness of triazole derivatives in cancer treatment (Xiao-Hua Ma et al., 2017).

Supramolecular and Coordination Chemistry

Supramolecular Interactions of Triazoles : The supramolecular interactions of 1,2,3-triazoles, beyond their synthesis through click chemistry, are significant for applications in coordination chemistry, catalysis, and material science. Schulze and Schubert (2014) reviewed the diverse supramolecular interactions of triazoles, including hydrogen and halogen bonding, coordination via anionic and cationic nitrogen donors, and their role in ion-pair recognition and bimetallic complexes, demonstrating the extensive applicability of triazole units in chemical research (B. Schulze & U. Schubert, 2014).

Mechanism of Action

Properties

IUPAC Name

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN5O2/c22-15-4-2-6-18(12-15)28-13-19(25-26-28)21(30)27-9-7-17(8-10-27)24-20(29)14-3-1-5-16(23)11-14/h1-6,11-13,17H,7-10H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAWKPICVMEINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=CC=C2)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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